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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of
various pharmaceutical compounds.[1] This document is intended for researchers, scientists,
and professionals in the field of drug development and analytical chemistry, offering a detailed
analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics.

Chemical Structure and Properties

3-Chloro-4-methoxybenzoic acid is a white to off-white crystalline solid with the molecular
formula CsH7ClOs and a molecular weight of 186.59 g/mol .[2][3] Its structure consists of a
benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a
methoxy group at position 4.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for 3-Chloro-4-methoxybenzoic
acid, the following data is a combination of predicted values and analysis based on structurally
similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Chloro-4-methoxybenzoic acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~11.0-13.0 Singlet (broad) 1H -COOH
~7.9-8.1 Doublet 1H H-2
~7.8-8.0 Doublet of doublets 1H H-6
~7.0-7.2 Doublet 1H H-5
~3.9 Singlet 3H -OCHs

Table 2: Predicted 3C NMR Spectroscopic Data for 3-Chloro-4-methoxybenzoic acid

Chemical Shift (6) ppm

Assignment

~166 C=0 (Carboxylic acid)
~158 C-4 (C-OCHs)

~133 C-6

~131 C-2

~125 C-1 (C-COOH)

~123 C-3 (C-Cl)

~112 C-5

~56 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methoxybenzoic acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad )

dimer)
~1700 Strong C=0 stretch (Carboxylic acid)

~1600, ~1500, ~1450

Medium-Strong

C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Aryl ether)
~1100 Medium C-O stretch (Carboxylic acid)
C-H bend (Aromatic, out-of-
~800-900 Strong
plane)
~700-800 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Chloro-4-methoxybenzoic acid, electron ionization (EI) would likely be

employed.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methoxybenzoic acid

miz Relative Intensity (%) Proposed Fragment
) [M]* (Molecular ion, showing

186/188 High . _

isotopic pattern for Cl)
171/173 Medium [M - CH3]*
141/143 Medium [M - COOH]*
107 High [M-CI-COJ*
77 Medium [CeHs]*

© 2025 BenchChem. All rights reserved. 3/6

Tech Support


https://www.benchchem.com/product/b041132?utm_src=pdf-body
https://www.benchchem.com/product/b041132?utm_src=pdf-body
https://www.benchchem.com/product/b041132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 5-10 mg of 3-Chloro-4-methoxybenzoic acid would be dissolved in a deuterated
solvent, such as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds),
containing a small amount of tetramethylsilane (TMS) as an internal standard. Both *H and 3C
NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

For solid samples like 3-Chloro-4-methoxybenzoic acid, the KBr pellet method is a common
sample preparation technique. A small amount of the finely ground sample is mixed with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum
is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization

(El) source. The sample would be introduced into the ion source, where it is bombarded with a
beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are
then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-Chloro-
4-methoxybenzoic acid using the described spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Chloro-4-methoxybenzoic acid, aiding in its identification and utilization in further research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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